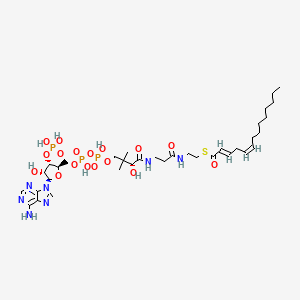

(2E,5Z)-tetradecadienoyl-CoA

Description

Propriétés

Formule moléculaire |

C35H58N7O17P3S |

|---|---|

Poids moléculaire |

973.9 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-tetradeca-2,5-dienethioate |

InChI |

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |

Clé InChI |

JVEFYXPCQBMMAA-ZMLWRGBOSA-N |

SMILES isomérique |

CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origine du produit |

United States |

Metabolic Pathways Governing 2e,5z Tetradecadienoyl Coa

Biosynthesis and Precursor Intermediates

The primary route for the biosynthesis of (2E,5Z)-tetradecadienoyl-CoA is through the metabolic breakdown of larger polyunsaturated fatty acids. This process, often referred to as retroconversion, involves the shortening of longer-chain fatty acids via beta-oxidation.

A direct precursor to this compound has been identified as (5Z)-tetradecenoyl-CoA . The conversion of (5Z)-tetradecenoyl-CoA to this compound is catalyzed by the mitochondrial enzyme long-chain acyl-CoA dehydrogenase (LCAD) . genecards.org This reaction introduces a double bond at the C-2 position, a critical step in the beta-oxidation pathway.

In a broader context, 14-carbon unsaturated fatty acids can be synthesized in the retina from 18-carbon precursors like 18:2n-6 through what is likely two rounds of beta-oxidation. nih.gov This suggests that this compound can be generated from the partial degradation of more common dietary polyunsaturated fatty acids.

Role as an Intermediate in Fatty Acid Beta-Oxidation

This compound is a key intermediate in the beta-oxidation of unsaturated fatty acids, a major process for energy production from fats.

Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids

In the mitochondria of various species, including humans and rats, this compound is a recognized metabolite in the beta-oxidation pathway. wikipathways.org The enzyme long-chain acyl-CoA dehydrogenase, which is involved in its formation, is a mitochondrial flavoenzyme that catalyzes the initial step in the beta-oxidation of straight-chain fatty acids. genecards.org The presence of double bonds in unsaturated fatty acids necessitates auxiliary enzymes to reconfigure the bond structure for the standard beta-oxidation machinery to proceed.

Peroxisomal Beta-Oxidation and Chain Shortening

Peroxisomes are also involved in the beta-oxidation of fatty acids, particularly very long-chain and some polyunsaturated fatty acids. The enzyme acyl-CoA thioesterase 2, found in organisms like Escherichia coli, can hydrolyze medium- and long-chain acyl-CoA substrates and is involved in a thioesterase-dependent pathway of beta-oxidation. uniprot.orguniprot.org This pathway can process intermediates such as (3E,5Z)-tetradecadienoyl-CoA , an isomer of the title compound. uniprot.orguniprot.org

Potential for Elongation and Desaturation Pathways

While primarily discussed as a catabolic intermediate, the potential for this compound to enter anabolic pathways such as elongation and desaturation exists.

Fatty acid elongases (Elovl) and desaturases (Fads) are key enzymes in the endogenous synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from shorter-chain precursors. frontiersin.orgmdpi.com These enzymes are responsible for adding two-carbon units to a fatty acyl-CoA and introducing double bonds, respectively. frontiersin.orgmdpi.com Given that this compound is a 14-carbon polyunsaturated fatty acyl-CoA, it is plausible that it could serve as a substrate for these enzyme families to be converted into longer and more unsaturated fatty acids. However, direct evidence for this specific conversion is not yet established. The regulation of these elongase and desaturase enzymes is complex and influenced by diet and developmental stage. nih.gov

Isomeric Interconversions of Tetradecadienoyl-CoAs

The metabolism of polyunsaturated fatty acids often involves the enzymatic interconversion of various isomers. In the case of tetradecadienoyl-CoAs, enzymes with isomerase activity can reposition double bonds.

For instance, the peroxisomal bifunctional enzyme possesses delta 3, delta 2-enoyl-CoA isomerase activity. This enzyme can catalyze the conversion of (3E,5Z)-tetradecadienoyl-CoA to this compound. This isomerization is crucial for allowing the beta-oxidation process to continue when a double bond is located at an odd-numbered carbon.

The following table summarizes the key enzymes and their roles in the metabolic pathways of this compound.

| Enzyme | Pathway | Substrate | Product |

| Long-chain acyl-CoA dehydrogenase (LCAD) | Mitochondrial Beta-Oxidation | (5Z)-tetradecenoyl-CoA | This compound |

| Peroxisomal bifunctional enzyme (delta 3, delta 2-enoyl-CoA isomerase activity) | Peroxisomal Beta-Oxidation | (3E,5Z)-tetradecadienoyl-CoA | This compound |

| Fatty Acid Elongases (Elovl) | Fatty Acid Elongation (Potential) | This compound | Longer-chain polyunsaturated fatty acyl-CoAs |

| Fatty Acid Desaturases (Fads) | Fatty Acid Desaturation (Potential) | This compound | More unsaturated fatty acyl-CoAs |

Enzymatic Transformations Involving 2e,5z Tetradecadienoyl Coa

Substrate Specificity of Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial α,β-dehydrogenation step in mitochondrial fatty acid β-oxidation. nih.gov The substrate specificity of these enzymes is a critical determinant of their metabolic function.

Long-chain acyl-CoA dehydrogenase (LCAD) exhibits a broad substrate specificity, overlapping with that of very-long-chain acyl-CoA dehydrogenase (VLCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov Notably, LCAD can act on unsaturated and branched-chain substrates. nih.gov The reaction catalyzed by long-chain specific acyl-CoA dehydrogenase involves the conversion of (5Z)-tetradecenoyl-CoA to (2E,5Z)-tetradecadienoyl-CoA, with an oxidized electron-transfer flavoprotein being reduced in the process. uniprot.orguniprot.orggenecards.org This demonstrates the direct involvement of ACADs in the formation of this compound from its precursor.

The structural basis for the expanded substrate specificities of human LCAD has been investigated through crystallographic studies. The substrate-binding cavity of LCAD possesses distinct features that accommodate longer and bulkier substrates, distinguishing it from MCAD and VLCAD. nih.gov

Table 1: Acyl-CoA Dehydrogenase Activity with Tetradecanoyl-CoA Derivatives

| Enzyme | Substrate | Product | Cofactor | Source |

| Long-chain specific acyl-CoA dehydrogenase | (5Z)-tetradecenoyl-CoA | This compound | Oxidized [electron-transfer flavoprotein] | uniprot.orguniprot.orggenecards.org |

Actions of Enoyl-CoA Hydratases and Isomerases on Unsaturated Acyl-CoAs

Enoyl-CoA hydratases and isomerases are crucial for repositioning and modifying double bonds within unsaturated acyl-CoA molecules, preparing them for subsequent rounds of β-oxidation. wikipedia.orgnih.gov

The peroxisomal bifunctional enzyme (PBE), also known as enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase (EHHADH), possesses both hydratase and isomerase activities. genecards.orguniprot.org Specifically, it can catalyze the isomerization of (3E,5Z)-tetradecadienoyl-CoA to this compound. genecards.orgrhea-db.org This reaction is a key step in the metabolism of certain unsaturated fatty acids, ensuring the correct configuration for the subsequent enzymatic steps.

Furthermore, Eci1, a Δ3,Δ2-enoyl-CoA isomerase, is involved in the metabolism of oleic acid. nih.gov It isomerizes a fraction of 2-trans, 5-cis-dienoyl-CoA to 3,5-dienoyl-CoA. nih.gov This highlights the intricate interplay of different isomerases in handling various unsaturated acyl-CoA intermediates.

The Role of 2,4-Dienoyl-CoA Reductase in this compound Metabolism

2,4-Dienoyl-CoA reductase (DECR) is a pivotal enzyme in the β-oxidation of polyunsaturated fatty acids, particularly those with double bonds at even-numbered positions. nih.govuniprot.orgwikipedia.org This enzyme catalyzes the reduction of 2,4-dienoyl-CoA thioesters to trans-3-enoyl-CoA, utilizing NADPH as a cofactor. wikipedia.orgnih.gov

DECR is essential for the degradation of intermediates like this compound that would otherwise halt the β-oxidation spiral. The enzyme is capable of reducing both 2-trans,4-cis and 2-trans,4-trans isomers with comparable efficiency, a rather unusual lack of stereospecificity. uniprot.orgwikipedia.org

Catalytic Mechanism and Cofactor Requirements

The catalytic mechanism of 2,4-dienoyl-CoA reductase is a stepwise process. nih.gov It begins with the binding of NADPH and the dienoyl-CoA substrate. nih.gov A hydride ion is transferred from NADPH to the C5 atom of the substrate. nih.govebi.ac.uk This is followed by a proton transfer to the C4 atom, a step that is considered rate-limiting for some substrates. nih.gov The reaction results in the formation of a trans-3-enoyl-CoA product. nih.gov

The Escherichia coli 2,4-dienoyl-CoA reductase is an iron-sulfur flavoenzyme containing FMN, FAD, and a [4Fe-4S] cluster. nih.govebi.ac.uk The reaction is initiated by hydride transfer from NADPH to FAD, with subsequent electron transfer to FMN via the iron-sulfur cluster. nih.govebi.ac.uk In contrast, eukaryotic DECRs are typically homotetramers and lack these cofactors. ebi.ac.uk

Structural Basis of Enzyme-Substrate Recognition

The crystal structure of E. coli 2,4-dienoyl-CoA reductase in a complex with NADP+ and a fatty acyl-CoA substrate has provided significant insights into its mechanism and substrate promiscuity. nih.gov The substrate-binding pocket is relatively large, which may explain its ability to accommodate and catalyze the reduction of both cis and trans isomers of dienoyl-CoA thioesters. nih.govebi.ac.uk

Key amino acid residues play crucial roles in catalysis. In the E. coli enzyme, Tyr-166 and His-252 are proposed to form a catalytic dyad that protonates the C4 atom of the substrate. nih.gov Glu-164 forms a hydrogen bond with the thioester carbonyl oxygen, which helps to increase the positive character of the C5 atom. ebi.ac.uk In human mitochondrial DECR, a catalytically critical aspartate, along with an invariant lysine, polarizes a water molecule to donate the proton. wikipedia.org

Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolases

The final step in each cycle of β-oxidation is the thiolytic cleavage of a 3-ketoacyl-CoA molecule by 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and a shortened acyl-CoA. ebi.ac.ukwikipedia.org Thiolases are categorized into two main types: acetoacetyl-CoA thiolase (thiolase II), which is specific for acetoacetyl-CoA, and 3-ketoacyl-CoA thiolase (thiolase I), which has a broad substrate specificity and is involved in degradative pathways like β-oxidation. ebi.ac.ukwikipedia.org

In eukaryotes, 3-ketoacyl-CoA thiolase is found in both mitochondria and peroxisomes. ebi.ac.uk Peroxisomal 3-ketoacyl-CoA thiolase A is responsible for the thiolytic cleavage of straight-chain 3-keto fatty acyl-CoAs and prefers medium-chain substrates. uniprot.org Similarly, 3-ketoacyl-CoA thiolase B also plays a crucial role in peroxisomal β-oxidation, acting on a range of straight-chain 3-oxoacyl-CoAs. uniprot.org

The presence of a 5-cis double bond in a substrate has been shown to adversely affect the activity of 3-ketoacyl-CoA thiolase, although not to the extent that it becomes the rate-limiting step in the degradation of certain conjugated linoleic acids. researchgate.net

Enzyme Kinetics and Thermodynamics of this compound Reactions

The study of enzyme kinetics provides valuable information about the rates of enzyme-catalyzed reactions and the factors that influence them. wikipedia.orgslideshare.net The Michaelis-Menten equation is a fundamental model used to describe the relationship between the initial reaction rate, substrate concentration, maximum reaction rate (Vmax), and the Michaelis constant (KM). lsuhsc.edu

For the enzymes involved in this compound metabolism, kinetic parameters such as KM and kcat provide insights into their efficiency and affinity for their respective substrates. For example, kinetic studies of 2,4-dienoyl-CoA reductase from rat liver mitochondria have been conducted using substrates like trans-2,trans-4-hexadienoyl-CoA and 5-phenyl-trans-2,trans-4-pentadienoyl-CoA. nih.gov These studies have revealed a sequential kinetic mechanism where NADPH and the dienoyl-CoA bind to the enzyme in a random order. nih.gov

Table 2: Kinetic Parameters for 2,4-Dienoyl-CoA Reductase

| Enzyme Source | Substrate | KM (μM) | kcat (s-1) | Reference |

| E. coli | (2E,4E)-decadienoyl-CoA | 2.3 | - | uniprot.org |

| E. coli | (2E,4Z)-decadienoyl-CoA | 4.1 | - | uniprot.org |

| E. coli | NADPH | 10.1 | 16 | uniprot.org |

| Human mitochondrial | trans-2,trans-4-hexadienoyl-CoA | 14.3 | - | uniprot.org |

| Human mitochondrial | NADPH | 7.7 | - | uniprot.org |

| Human peroxisomal | 2,4-hexadienoyl-CoA | 59 | - | uniprot.org |

| Human peroxisomal | 2,4-decadienoyl-CoA | 6 | - | uniprot.org |

Note: Vmax for the human mitochondrial enzyme was reported as 30.3 μmol/min/mg. uniprot.org For the human peroxisomal enzyme, Vmax was 1.75 μmol/min/mg for 2,4-hexadienoyl CoA and 1.37 μmol/min/mg for 2,4-decadienoyl CoA. uniprot.org

Regulation of 2e,5z Tetradecadienoyl Coa Metabolic Flux

Post-Translational Modifications Impacting Enzyme Activity

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity in response to immediate cellular needs. wikipedia.org Several types of PTMs have been shown to affect the enzymes involved in fatty acid oxidation.

Acetylation is a key PTM in the regulation of metabolic enzymes. frontiersin.org Many enzymes in the β-oxidation pathway are subject to acetylation, which can alter their activity. For instance, hyperacetylation of mitochondrial proteins, often due to decreased activity of deacetylases like SIRT3, is observed in conditions of nutrient excess and has been linked to changes in fatty acid metabolism. frontiersin.org The majority of acyl-CoA species for PTMs are associated with metabolic processes in mitochondria, including the β-oxidation of fatty acids. mdpi.com

Phosphorylation is another critical PTM that can modulate enzyme function. While specific phosphorylation events on enzymes directly handling (2E,5Z)-tetradecadienoyl-CoA are not extensively detailed, the broader regulation of fatty acid oxidation involves phosphorylation cascades. portlandpress.com

O-GlcNAcylation , the attachment of a single N-acetylglucosamine residue to serine or threonine residues, is an emerging PTM in the control of lipid metabolism. wiley.com This modification can affect the activity and stability of key metabolic enzymes and transcription factors. wiley.com

Table 2: Post-Translational Modifications Affecting Fatty Acid Oxidation Enzymes

| Modification | Target Enzyme Class | Effect on Activity |

|---|---|---|

| Acetylation | Mitochondrial β-oxidation enzymes | Can be inhibitory or activating, context-dependent |

| Phosphorylation | Various metabolic enzymes | Modulates enzyme function in response to signaling pathways |

Allosteric Regulation and Metabolite Feedback Loops

The activity of β-oxidation enzymes is subject to allosteric regulation by various metabolites, creating feedback loops that match the rate of fatty acid breakdown to the cell's energy demand. aocs.org

A key regulatory point is the feedback inhibition of enzymes by their products. aocs.org For example, 3-ketoacyl-CoA, an intermediate in the β-oxidation cycle, can inhibit not only its own formation but also the preceding enzymes, enoyl-CoA hydratase and acyl-CoA dehydrogenase. libretexts.orgaocs.org

The ratios of key metabolic cofactors also play a crucial role. portlandpress.com

NADH/NAD+ ratio: A high NADH/NAD+ ratio, indicative of a high energy state, inhibits the activity of NAD+-dependent dehydrogenases in the β-oxidation pathway. portlandpress.comaocs.org

Acetyl-CoA/CoA ratio: An elevated acetyl-CoA/CoA ratio signals an abundance of energy and allosterically inhibits 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral. portlandpress.comaocs.org

Furthermore, malonyl-CoA, the first committed intermediate in fatty acid synthesis, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). portlandpress.commhmedical.comadpcollege.ac.in This inhibition prevents the entry of long-chain fatty acids into the mitochondria for oxidation when fatty acid synthesis is active, thus preventing a futile cycle. adpcollege.ac.in

Cellular Compartmentalization and Transport Mechanisms

The metabolism of fatty acids, including the pathways involving this compound, is compartmentalized between different cellular organelles, primarily the mitochondria and peroxisomes in eukaryotes. wikipedia.orgfrontiersin.org This separation allows for differential regulation and specialization of function.

Mitochondria are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids to generate acetyl-CoA for the citric acid cycle and subsequent ATP production. wikipedia.orgscirp.org The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix is a tightly regulated process mediated by the carnitine shuttle . mhmedical.comresearchgate.netkhanacademy.orgwikilectures.euproteopedia.org This shuttle involves the enzymes carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane, along with the carnitine-acylcarnitine translocase. mhmedical.comkhanacademy.org

Peroxisomes are responsible for the initial oxidation of very-long-chain fatty acids, branched-chain fatty acids, and some prostaglandins (B1171923) and leukotrienes. wikipedia.orgfrontiersin.orgnih.gov Peroxisomal β-oxidation chain-shortens these fatty acids, and the resulting medium-chain acyl-CoAs are then transported to the mitochondria for complete oxidation. scirp.orgfrontiersin.org Unlike mitochondrial β-oxidation, the first step in the peroxisomal pathway is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. wikipedia.org The transport of fatty acids into peroxisomes is facilitated by specific ABC transporters. researchgate.net

The enzymes required for the metabolism of unsaturated fatty acids, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are present in both mitochondria and peroxisomes, reflecting the need to handle these substrates in both compartments. nih.govwikipedia.org In some organisms, like plants, distinct isoforms of these enzymes exist, with some being targeted to peroxisomes and others remaining in the cytosol. nih.govwiley.com Recent research also highlights the importance of contact sites between lipid droplets and other organelles like the endoplasmic reticulum and mitochondria in facilitating the trafficking and metabolism of fatty acids. frontiersin.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-ketoacyl-CoA |

| Acetyl-CoA |

| Acyl-CoA |

| Carnitine |

| Enoyl-CoA |

| Malonyl-CoA |

| NADH |

| NAD+ |

Advanced Methodologies for Research on 2e,5z Tetradecadienoyl Coa

Chromatographic and Spectrometric Techniques for Quantitative Analysis

The accurate quantification of (2E,5Z)-tetradecadienoyl-CoA and its related metabolites is crucial for understanding its metabolic significance. This is primarily achieved through the coupling of chromatographic separation with mass spectrometric detection, offering high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Acyl-CoA Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of acyl-CoA species, including this compound. creative-proteomics.com This technique allows for the sensitive detection and quantification of short-chain acyl-CoAs and intermediates in CoA biosynthesis. mdpi.com LC-MS methods can overcome limitations associated with analyzing both acyl-CoAs and their biosynthetic precursors in a single run. mdpi.com The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides high-resolution separation and accurate quantification of various acylcarnitines, which serve as proxies for their corresponding acyl-CoA derivatives. nih.gov This is particularly important for separating constitutional isomers and diastereomers, a capability not available with tandem MS profiling alone. nih.gov

Advanced LC-MS platforms, such as those combining ion-trap and time-of-flight technologies (LCMS-IT-TOF), facilitate not only the profiling and identification of known metabolites but also the characterization of unknown compounds. lcms.cz The high sensitivity of MS allows for the detection of lipids in the nanomolar to picomolar range, providing extensive coverage of the lipidome. mdpi.com

Table 1: LC-MS Parameters for Acyl-CoA Analysis

| Parameter | Description | Relevance |

|---|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of complex mixtures of acyl-CoAs and their isomers. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for the analysis of thermally labile and non-volatile molecules like acyl-CoAs. |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Ion Trap | QqQ is used for targeted quantification (MRM), while TOF and Ion Trap are used for high-resolution mass analysis and structural elucidation. mdpi.comlcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Highly specific and sensitive method for quantifying known acyl-CoA species by monitoring a specific precursor-to-product ion transition. mdpi.com |

| Sample Preparation | 5-sulfosalicylic acid (SSA) precipitation | A simple and effective method for deproteinization that avoids the need for solid-phase extraction, which can lead to the loss of CoA biosynthetic intermediates. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derived Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of metabolites derived from the breakdown of this compound. nih.gov While acyl-CoAs themselves are not volatile enough for direct GC-MS analysis, their fatty acid moieties can be cleaved and derivatized to make them amenable to this technique. nih.gov Trimethylsilylation is a common derivatization method that increases the volatility of metabolites like fatty acids. nih.gov

GC-MS is particularly useful for identifying and quantifying small molecules such as organic acids, fatty acids, and amino acids that result from metabolic pathways involving this compound. nih.gov The technique offers excellent separation efficiency and allows for the precise analysis of structurally similar metabolites. lcms.cz Deconvolution software can be used to identify hundreds of compounds in a single sample, and large spectral libraries aid in their identification. nih.gov

Isotopic Tracing for Metabolic Flux Studies

Isotopic tracing is a powerful methodology for elucidating the dynamics of metabolic pathways, including those involving this compound. nih.gov This technique involves introducing isotopically labeled substrates, such as ¹³C-labeled glucose or fatty acids, into a biological system and tracking the incorporation of the label into downstream metabolites. eurisotop.comnih.gov By measuring the isotopic enrichment in molecules like this compound and its products, researchers can quantify the rate of metabolic reactions, known as metabolic flux. nih.govnih.gov

Metabolic flux analysis (MFA) using stable isotopes like ¹³C is a cornerstone for understanding cellular metabolism. nih.gov It provides quantitative insights into the activity of pathways such as fatty acid β-oxidation, where this compound is an intermediate. nih.gov The labeling patterns in metabolites are typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach has been instrumental in studying central carbon metabolism in various cell types and in vivo models. eurisotop.com

Recombinant Protein Expression and Purification for Enzymatic Characterization

Understanding the function of enzymes that metabolize this compound requires the production of these proteins in a pure and active form. This is achieved through recombinant protein expression and purification. nih.govnih.gov The gene encoding the enzyme of interest is cloned into an expression vector, which is then introduced into a suitable host organism, commonly Escherichia coli. uni-hamburg.demdpi.com

The host organism then produces large quantities of the recombinant protein, which can be purified using various chromatographic techniques. nih.gov Once purified, the enzyme's activity can be characterized in vitro. For instance, the activity of acyl-CoA dehydrogenases, which may act on this compound, can be assayed to determine their substrate specificity and kinetic parameters. genecards.orguniprot.org Similarly, the characterization of recombinant protein acyltransferases allows for the detailed study of their biochemical properties and reaction mechanisms. nih.gov

In Vitro and Cell-Based Systems for Pathway Elucidation

In vitro and cell-based systems are indispensable for dissecting the metabolic pathways in which this compound participates. In vitro reconstitution of metabolic pathways using purified enzymes and substrates allows for the detailed study of individual reaction steps and their regulation. nih.gov For example, the degradation of this compound was studied using isolated rat heart mitochondria to understand the relative contributions of different β-oxidation pathways. nih.gov

Cell-based systems, such as cultured cells, provide a more physiologically relevant context for studying metabolism. eurisotop.com These systems can be genetically manipulated to overexpress or knock down specific enzymes, allowing researchers to investigate the impact on the metabolism of this compound. ebi.ac.uk Furthermore, cell models are crucial for studying the role of this compound in various cellular processes and disease states.

Bioinformatic Approaches for Pathway Reconstruction and Network Analysis

Bioinformatic tools and computational approaches are increasingly important for making sense of the large datasets generated by modern analytical techniques and for predicting metabolic pathways. fiveable.mefrontiersin.org Pathway reconstruction involves the use of genomic and proteomic data to assemble a comprehensive map of an organism's metabolic network. nih.govresearchgate.net

Databases such as KEGG and MetaCyc serve as valuable resources for known metabolic reactions and pathways. frontiersin.orgresearchgate.net By mapping the enzymes identified in an organism to these databases, it is possible to reconstruct pathways that likely involve this compound. fiveable.me Network analysis can then be used to understand the connectivity of this metabolite within the larger metabolic network and to identify key regulatory points. Machine learning methods are also being developed to predict and reconstruct metabolic pathways with greater accuracy. frontiersin.org

Biological and Pathobiochemical Significance of 2e,5z Tetradecadienoyl Coa in Model Systems

Contribution to Cellular Bioenergetics and Fatty Acid Catabolism

(2E,5Z)-tetradecadienoyl-CoA is a long-chain fatty acyl-CoA, a class of molecules central to energy production through beta-oxidation. ebi.ac.uk Fatty acids are a major source of energy for many organisms, and their breakdown into acetyl-CoA units within the mitochondria generates a significant amount of ATP. researchgate.nethmdb.ca

The process of beta-oxidation involves a series of four core enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. researchgate.net However, the degradation of unsaturated fatty acids like the parent molecule of this compound requires additional auxiliary enzymes to handle the double bonds, which can be located at positions that are not amenable to the standard enzymatic machinery. researchgate.netwikipedia.orgplos.org

The formation of this compound can occur from the dehydrogenation of (5Z)-tetradecenoyl-CoA by long-chain specific acyl-CoA dehydrogenase. uniprot.orguniprot.orggenecards.org The presence of a cis double bond at the fifth carbon (the "5Z" configuration) necessitates a specific metabolic pathway for its further breakdown. The subsequent metabolism of this compound likely involves its isomerization. For instance, the peroxisomal bifunctional enzyme (EHHADH) can catalyze the conversion of (3E,5Z)-tetradecadienoyl-CoA to this compound. uniprot.orgswisslipids.org

The complete oxidation of such intermediates is crucial for maximizing energy yield from unsaturated fatty acids.

Roles in Lipid Homeostasis and Energy Balance in Organisms

The proper functioning of the beta-oxidation pathway for unsaturated fatty acids ensures a steady supply of energy, particularly during times of fasting or metabolic stress. plos.org The breakdown of these fatty acids provides acetyl-CoA, which can enter the citric acid cycle for ATP production. hmdb.ca This process is tightly regulated to meet the cell's energy demands.

In model organisms, the importance of correctly metabolizing unsaturated fatty acids is evident. For example, in yeast, the inability to properly process these molecules due to the absence of necessary isomerases can halt growth on unsaturated fatty acid media. ebi.ac.uk

Genetic Perturbations Affecting Acyl-CoA Metabolism and Related Phenotypes

Genetic defects in the enzymes responsible for metabolizing intermediates like this compound can lead to significant pathological conditions. These are often categorized as fatty acid oxidation disorders.

Similarly, mutations in the genes encoding for enoyl-CoA isomerases, which are responsible for repositioning double bonds, can disrupt fatty acid metabolism. portlandpress.comcapes.gov.brresearchgate.net For instance, Δ³,Δ²-enoyl-CoA isomerase (ECI) is crucial for the breakdown of fatty acids with double bonds in both odd and even positions. researchgate.netresearchgate.net In humans, defects in the peroxisomal bifunctional enzyme (EHHADH), which possesses enoyl-CoA isomerase activity, can lead to Fanconi renotubular syndrome, a kidney disorder. uniprot.org

Table 1: Key Enzymes in Dienoyl-CoA Metabolism and Associated Phenotypes of Deficiency

| Enzyme | Gene | Function | Phenotype of Deficiency in Model Organisms/Humans |

| 2,4-Dienoyl-CoA Reductase, mitochondrial | DECR1 | Reduces 2,4-dienoyl-CoA to trans-3-enoyl-CoA in the beta-oxidation of polyunsaturated fatty acids. wikipedia.orgolink.com | Severe hypoglycemia, stress intolerance, accumulation of unsaturated fatty acids (in mice). plos.org |

| Peroxisomal Bifunctional Enzyme | EHHADH | Possesses 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and Δ³,Δ²-enoyl-CoA isomerase activities. uniprot.org | Fanconi renotubular syndrome (in humans). uniprot.org |

| Δ³,Δ²-Enoyl-CoA Isomerase | ECI1 | Isomerizes 3-enoyl-CoA to 2-enoyl-CoA, a crucial step in the oxidation of unsaturated fatty acids. researchgate.netresearchgate.net | In yeast, inability to grow on unsaturated fatty acids. ebi.ac.uk In prostate cancer, altered expression is linked to tumor aggressiveness. researchgate.net |

| Long-chain specific acyl-CoA dehydrogenase | ACADL | Catalyzes the initial dehydrogenation of long-chain fatty acyl-CoAs. uniprot.orggenecards.org | Long-chain acyl-CoA dehydrogenase deficiency (LCAD), a fatty acid oxidation disorder. |

Interplay with Other Lipid Classes and Signaling Pathways

The metabolism of this compound is interconnected with other lipid classes and signaling pathways. As an intermediate in fatty acid oxidation, its levels can influence the synthesis of other lipids, such as triglycerides and phospholipids, which are essential for membrane structure and energy storage. nih.govnih.gov

The products of beta-oxidation, particularly acetyl-CoA, are not only used for energy but also serve as building blocks for the synthesis of other molecules, including cholesterol and ketone bodies. hmdb.ca Therefore, the flux through the fatty acid oxidation pathway can have wide-ranging effects on cellular metabolism.

Furthermore, fatty acids and their derivatives can act as signaling molecules. The accumulation of specific acyl-CoA species due to metabolic blocks can have lipotoxic effects, leading to cellular dysfunction and apoptosis. ebi.ac.uk

Future Research Directions in this compound Biology

While the general pathway for the degradation of unsaturated fatty acids is understood, the specific roles and regulation of intermediates like this compound warrant further investigation. Future research could focus on:

Elucidating the precise enzymatic steps involved in the metabolism of this compound in different cellular compartments (mitochondria and peroxisomes).

Investigating the regulatory mechanisms that control the flux of this intermediate through the beta-oxidation pathway.

Identifying and characterizing the specific transporters that may be involved in its movement across mitochondrial or peroxisomal membranes.

Exploring the potential signaling roles of this compound or its metabolites in cellular processes.

Utilizing advanced techniques like lipidomics and metabolomics in models with genetic perturbations of relevant enzymes to better understand the systemic consequences of its accumulation.

A deeper understanding of the biology of this compound will provide more detailed insights into the complexities of lipid metabolism and its role in health and disease.

Q & A

Basic Research Questions

Q. How is (2E,5Z)-tetradecadienoyl-CoA synthesized and purified for experimental use?

- Methodological Answer : The synthesis involves enzymatic dehydrogenation of 5-cis-tetradecenoyl-CoA using acyl-CoA oxidase under air-saturated conditions. The reaction is monitored via HPLC to track substrate conversion. Post-reaction, the pH is adjusted to 1.5 to terminate enzymatic activity, followed by protein removal via 0.22 µm filtration. Purification employs Sep-Pak C18 columns and methanol elution, with final concentration under reduced pressure. UV spectrophotometry (Ellman’s reagent) and enzymatic assays are used to quantify thioester concentration and validate product identity .

Q. What metabolic pathways involve this compound?

- Methodological Answer : This compound participates in β-oxidation pathways as a substrate for acyl-CoA dehydrogenases. It is also implicated in unsaturated fatty acid elongation, where its isomerization (e.g., conversion to 2-trans,5-cis-tetradecadienoyl-CoA) is catalyzed by enoyl-CoA isomerases. Kinetic studies using HPLC and UV spectroscopy (300 nm absorbance) can track metabolite formation, such as 3-hydroxy intermediates or shorter-chain acyl-CoA derivatives .

Q. How is this compound detected and quantified in biological matrices?

- Methodological Answer : Utilize reverse-phase HPLC with UV detection (260 nm for CoA thioesters) coupled with enzymatic assays. For example, incubate samples with dienoyl-CoA reductase and monitor NADPH oxidation at 340 nm. Quantitation requires calibration curves using synthetic standards and validation via mass spectrometry (e.g., LC-MS/MS) to confirm molecular integrity .

Advanced Research Questions

Q. How do computational methods determine the relative stability of this compound isomers?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize geometries of all possible isomers (e.g., 2Z,5Z; 2E,5E). Frequency analyses confirm energy minima, while Gibbs free energy comparisons identify the most stable conformation. Visualization software (e.g., GaussView) aids in analyzing steric and electronic factors influencing stability .

Q. How to resolve contradictions in substrate specificity studies for acyl-CoA dehydrogenases acting on this compound?

- Methodological Answer : Cross-validate kinetic data using orthogonal assays:

- Enzyme kinetics : Measure and under standardized pH and temperature conditions.

- Competitive inhibition assays : Test with structurally analogous substrates (e.g., 2-trans-dodecenoyl-CoA) to identify binding preferences.

- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze active-site interactions and steric constraints .

Q. What experimental strategies address discrepancies in reported metabolic flux data for this compound?

- Methodological Answer :

- Isotopic tracing : Use -labeled substrates to track carbon flow through β-oxidation and elongation pathways.

- Compartmentalized assays : Isolate mitochondrial vs. peroxisomal fractions to delineate pathway contributions.

- Statistical validation : Apply ANOVA or Bayesian modeling to assess variability across biological replicates .

Q. How to engineer microbial systems for in vivo production of this compound?

- Methodological Answer :

- Heterologous expression : Introduce fadE (acyl-CoA dehydrogenase) and ech (enoyl-CoA hydratase) genes into E. coli or S. cerevisiae.

- Substrate channeling : Optimize enzyme ratios via tunable promoters (e.g., T7 or GAL1/GAL10) to minimize metabolic bottlenecks.

- Metabolic flux analysis (MFA) : Use -MFA to quantify pathway efficiency and identify rate-limiting steps .

Data Analysis and Presentation Guidelines

- Statistical rigor : Apply Student’s t-test or Mann-Whitney U test for pairwise comparisons; use PCA for multivariate datasets .

- Graphical standards : Label axes with SI units, use error bars for SEM/SD, and annotate chromatograms with retention times and UV spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.